1,3-Dimethyl-5-nitrobenzene
Overview
Description
1,3-Dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H9NO2 . It appears as needles or a yellow crystalline solid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be prepared by the oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound has been studied using vibrational spectroscopy . The molecular structures, fundamental vibrational frequencies, and intensity of the vibrational bands have been investigated and interpreted theoretically with the use of structural optimizations and normal coordinate force field calculations based on density functional theory (DFT) with a 6-31G (d,p) basis set .Chemical Reactions Analysis
This compound has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds using gold nanoparticles supported on TiO2 as a catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.16 g/mol . It is insoluble in water . Its boiling point is 273 °C/739 mmHg and its melting point is 72-74 °C .Scientific Research Applications
Vibrational Spectroscopy Studies
1,3-Dimethyl-5-nitrobenzene (DMNB) has been the subject of vibrational spectroscopy studies. Researchers used FTIR and FT-Raman spectra to investigate the molecular structures, fundamental vibrational frequencies, and vibrational bands of DMNB. These studies are crucial for understanding the molecular behavior and properties of DMNB, providing insights into its potential applications in various fields (Seshadri & Padmavathy, 2018).
Synthesis Processes
Research has been conducted on the synthesis of related compounds such as 1,3-Dimethoxy-2-Nitrobenzene. Such studies highlight the chemical processes and conditions necessary for the successful synthesis of derivatives of DMNB, which could be essential for various industrial and research applications (Zhang Chun-xia, 2011).
Crystallographic Studies
In-situ cryocrystallization studies have been conducted on similar compounds like 1,2-dimethyl-3-nitrobenzene. These studies provide valuable insights into the crystal structures and intermolecular interactions of such compounds, which are important for understanding their physical and chemical properties (Sparkes, Sage, & Yufit, 2014).
Electrochemical and Spectroelectrochemical Studies
Research on the electrochemistry and in situ spectroelectrochemistry of novel tetra dimethyl 5-oxyisophthalate substituted Co(II), Mn(III), and μ-oxo-dimer Fe(III) phthalocyanines, which involve reactions with compounds similar to DMNB, has been conducted. These studies are significant for understanding the electron transfer properties of these compounds, which may have implications in fields like sensor technology and materials science (Köksoy et al., 2015).
Environmental Applications
Research into the degradation of environmental pollutants like nitrobenzene, which is structurally related to DMNB, has been conducted. Studies on chemical reduction pretreatment methods for degrading such pollutants in wastewater indicate potential environmental applications for similar compounds (Mantha, Taylor, Biswas, & Bewtra, 2001).
Safety and Hazards
Future Directions
The future directions of 1,3-Dimethyl-5-nitrobenzene could involve its use in further chemical reactions and studies. Its use in the aerobic oxidation of aromatic anilines to aromatic azo compounds using gold nanoparticles supported on TiO2 as a catalyst suggests potential applications in the field of catalysis .
Mechanism of Action
Target of Action
Nitrobenzene compounds are generally known to interact with various biological targets, influencing cellular processes .
Mode of Action
For instance, they can participate in electrophilic aromatic substitution reactions, where the nitro group acts as an electrophile . This interaction could potentially lead to changes in the target molecules .
Biochemical Pathways
Nitrobenzene compounds have been reported to be involved in various degradation pathways in bacteria . These pathways involve novel oxygenases for oxidative denitration and subsequent ring-fission .
Pharmacokinetics
Nitro compounds are generally known for their polar character, which results in lower volatility compared to similar compounds . This characteristic could potentially impact the bioavailability of 1,3-Dimethyl-5-nitrobenzene.
Result of Action
It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds using gold nanoparticles supported on tio2 as a catalyst . This suggests that it may have a role in catalyzing certain chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its use in the aerobic oxidation of aromatic anilines suggests that the presence of oxygen is crucial for its action . Additionally, the compound’s reactivity may be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
1,3-dimethyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFNZOKBMZKTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025136 | |
Record name | 1,3-Dimethyl-5-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992) | |
Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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Boiling Point |
484 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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CAS No. |
99-12-7 | |
Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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Record name | 1,3-Dimethyl-5-nitrobenzene | |
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Record name | 1,3-Dimethyl-5-nitrobenzene | |
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Record name | 5-Nitro-m-xylene | |
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Record name | Benzene, 1,3-dimethyl-5-nitro- | |
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Record name | 1,3-Dimethyl-5-nitrobenzene | |
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Record name | 5-nitro-m-xylene | |
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Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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Melting Point |
162 to 165 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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